N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2-methyl-4-(2-methylpropyl)-3-oxopiperazine-1-carboxamide
Description
N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2-methyl-4-(2-methylpropyl)-3-oxopiperazine-1-carboxamide is a complex organic compound with a unique structure that includes a cyclopropane ring fused to an indene system, a piperazine ring, and various functional groups
Properties
IUPAC Name |
N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2-methyl-4-(2-methylpropyl)-3-oxopiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-12(2)11-22-8-9-23(13(3)19(22)24)20(25)21-18-16-10-14-6-4-5-7-15(14)17(16)18/h4-7,12-13,16-18H,8-11H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIGWMJNUXXHJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1C(=O)NC2C3C2C4=CC=CC=C4C3)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2-methyl-4-(2-methylpropyl)-3-oxopiperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopropane-indene system: This can be achieved through a cyclopropanation reaction of an indene derivative.
Introduction of the piperazine ring: This step involves the reaction of the cyclopropane-indene intermediate with a suitable piperazine derivative under controlled conditions.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without significant loss of yield or purity.
Purification techniques: Using methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2-methyl-4-(2-methylpropyl)-3-oxopiperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2-methyl-4-(2-methylpropyl)-3-oxopiperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2-methyl-4-(2-methylpropyl)-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to receptor sites: Modulating the activity of neurotransmitter receptors in the brain.
Inhibiting enzyme activity: Blocking the activity of enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-3-[(2-methoxyphenyl)sulfamoyl]benzamide
- **N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-3-hydroxyoxolane-3-carboxamide
Uniqueness
N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2-methyl-4-(2-methylpropyl)-3-oxopiperazine-1-carboxamide is unique due to its specific combination of functional groups and the presence of both a cyclopropane ring and a piperazine ring
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
